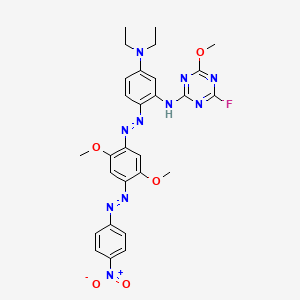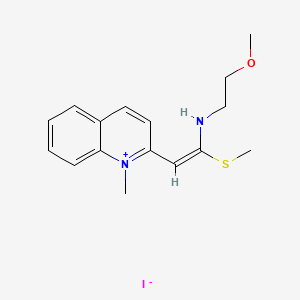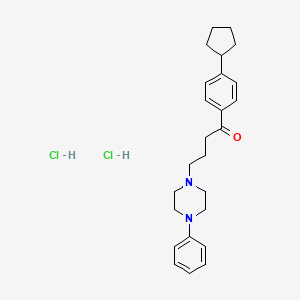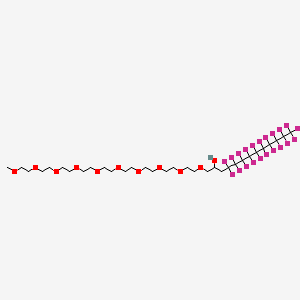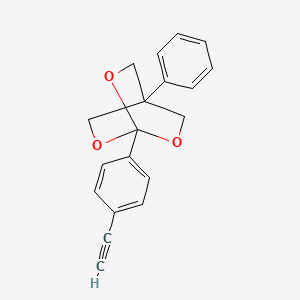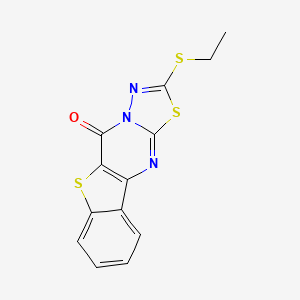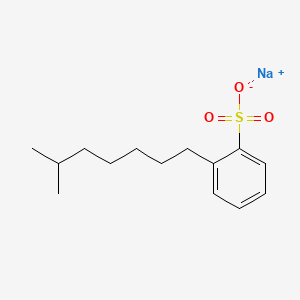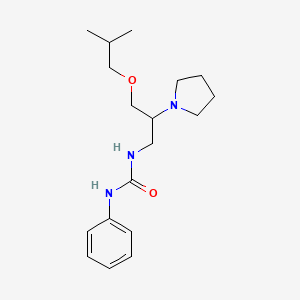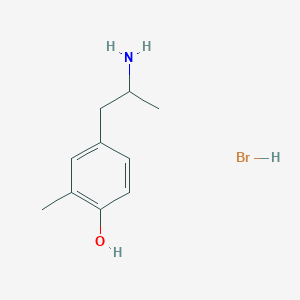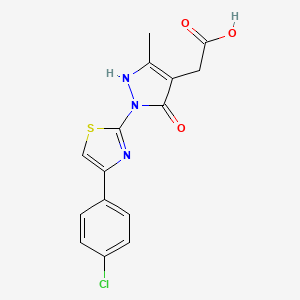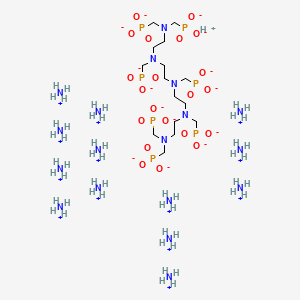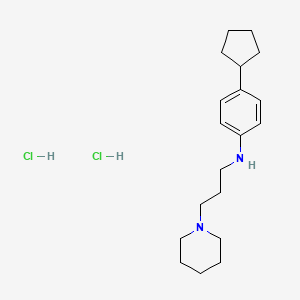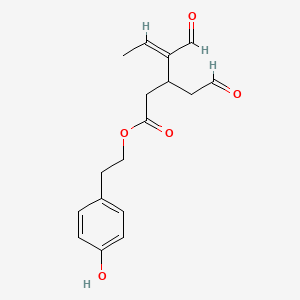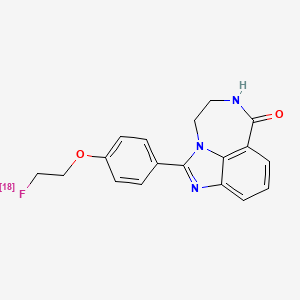
Fluorine F 18 fluorthanatrace
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one is a fluorine-18 labeled compound used primarily in positron emission tomography (PET) imaging. The incorporation of fluorine-18, a positron-emitting radionuclide, allows for the visualization of biological processes in vivo. This compound is particularly valuable in medical diagnostics and research due to its ability to provide high-resolution images of physiological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one involves the incorporation of fluorine-18 into the molecular structure. This is typically achieved through nucleophilic substitution reactions using [18F]fluoride. The process begins with the preparation of reactive [18F]fluoride, which is then introduced into the precursor molecule under anhydrous conditions . The reaction conditions often involve the use of phase transfer catalysts and azeotropic drying to ensure high radiochemical yields .
Industrial Production Methods: Industrial production of fluorine-18 labeled compounds, including 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one, is typically carried out using automated synthesis modules. These modules facilitate the precise control of reaction parameters and ensure compliance with Good Manufacturing Practices (GMP). The production process involves the cyclotron-based generation of [18F]fluoride, followed by its incorporation into the target molecule through automated radiosynthesis .
化学反应分析
Types of Reactions: 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reaction is crucial for the incorporation of fluorine-18 into the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include [18F]fluoride, phase transfer catalysts, and anhydrous solvents. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates .
Major Products: The major product of the nucleophilic substitution reaction is the fluorine-18 labeled compound itself. Other products may include unreacted precursors and by-products resulting from side reactions .
科学研究应用
2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying reaction mechanisms and molecular interactions. In biology, it is used to visualize and quantify biological processes in vivo, such as receptor binding and enzyme activity. In medicine, it is employed in PET imaging to diagnose and monitor various diseases, including cancer, neurological disorders, and cardiovascular diseases .
作用机制
The mechanism of action of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one involves its binding to specific molecular targets in the body. The fluorine-18 radionuclide emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by the PET scanner, allowing for the visualization of the compound’s distribution in the body. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds: Similar compounds to 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one include other fluorine-18 labeled tracers used in PET imaging, such as 18F-fluorodeoxyglucose (18F-FDG) and 18F-fluorothymidine (18F-FLT). These compounds share the common feature of incorporating fluorine-18 for imaging purposes .
Uniqueness: The uniqueness of 2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one lies in its specific molecular structure, which allows for targeted imaging of particular biological processes. Its ability to provide high-resolution images and its versatility in various research applications make it a valuable tool in scientific research and medical diagnostics .
属性
CAS 编号 |
1567375-87-4 |
|---|---|
分子式 |
C18H16FN3O2 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
2-[4-(2-(18F)fluoranylethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C18H16FN3O2/c19-8-11-24-13-6-4-12(5-7-13)17-21-15-3-1-2-14-16(15)22(17)10-9-20-18(14)23/h1-7H,8-11H2,(H,20,23)/i19-1 |
InChI 键 |
DUYPGBKQTGXZRE-AWDFDDCISA-N |
手性 SMILES |
C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCC[18F])C(=O)N1 |
规范 SMILES |
C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCF)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


